molecular formula C11H15NO B13034955 1-Amino-1-(3,5-dimethylphenyl)acetone

1-Amino-1-(3,5-dimethylphenyl)acetone

Cat. No.: B13034955
M. Wt: 177.24 g/mol
InChI Key: VENXYGYLMZHAMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-1-(3,5-dimethylphenyl)acetone is a substituted acetone derivative featuring an amino group and a 3,5-dimethylphenyl moiety attached to the carbonyl carbon. The 3,5-dimethylphenyl group is recurrent in compounds with notable biological activity and photophysical properties, suggesting that the amino-acetone variant may exhibit similar structure-dependent behaviors .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-amino-1-(3,5-dimethylphenyl)propan-2-one

InChI

InChI=1S/C11H15NO/c1-7-4-8(2)6-10(5-7)11(12)9(3)13/h4-6,11H,12H2,1-3H3

InChI Key

VENXYGYLMZHAMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(C(=O)C)N)C

Origin of Product

United States

Preparation Methods

Nitrile Intermediate Formation and Hydrolysis

A common approach involves reacting a 1-halo-3,5-dimethyl-substituted aromatic compound with a nitrile (e.g., acetonitrile) in the presence of phosphoric acid to form an N-acetamido intermediate. This step proceeds under controlled temperature (50–100°C) and time (1–20 hours) conditions to ensure complete conversion.

Reaction conditions summary:

Parameter Range Preferred Value
Temperature 50–100°C 65–90°C
Reaction time 1–20 hours 1–10 hours
Nitrile type Acetonitrile (preferred) Acetonitrile
Nitrile to halo compound ratio 2–15 moles/mole 3–6 moles/mole
Phosphoric acid ratio 2:1 to 4:1 (acid:halo) 2:1 to 4:1

This reaction yields n-acetamido-3,5-dimethyl intermediate, which is isolated by extraction, pH adjustment, and crystallization techniques involving solvents like n-butyl alcohol, acetone, and water.

Solvolysis and Amination to Final Product

The n-acetamido intermediate undergoes solvolysis in C3–C6 alcohol solvents (commonly n-butanol) in the presence of a strong inorganic base such as potassium hydroxide or sodium hydroxide. This step converts the intermediate into the free amine, 1-amino-1-(3,5-dimethylphenyl)acetone.

Key parameters:

Parameter Range Preferred Value
Solvent C3–C6 alcohols (n-butanol) n-Butanol
Solvent volume/weight ratio 2:1 to 5:1 4:1
Base type KOH or NaOH KOH
Base amount 4–12 moles/mole 5–6 moles/mole
Temperature 90°C to reflux 125–135°C
Reaction time 5–15 hours 9–12 hours

After reaction completion, the mixture is cooled (50–80°C), washed with water, and solvents distilled to isolate the semisolid free base amine product.

Acid Addition Salt Formation (Optional)

For pharmaceutical or stability purposes, the free amine can be converted into its hydrochloride salt by treatment with hydrochloric acid. The process includes concentration under reduced pressure, suspension in organic solvents (e.g., ethyl acetate), cooling, washing, and drying to yield high-purity hydrochloride salt.

One-Pot Synthesis Approach

A notable advancement is the "one-pot" process that combines the nitrile intermediate formation and solvolysis steps without isolating the intermediate. This method improves efficiency and yield (≥80%) and reduces processing time.

One-pot process outline:

  • React 1-halo-3,5-dimethylphenyl compound with nitrile and phosphoric acid at 50–100°C.
  • Add strong base and alcohol solvent to the same reaction mixture.
  • Heat to 125–135°C for 9–12 hours.
  • Cool, wash, and isolate this compound.
  • Optionally convert to hydrochloride salt.

Comparative Data Table of Preparation Parameters

Step Conditions Notes Yield / Purity
Nitrile reaction 65–90°C, 1–10 h, phosphoric acid Acetonitrile preferred High conversion
Solvolysis (amination) 125–135°C, 9–12 h, KOH, n-butanol Strong base critical 85–95% yield
Isolation Cooling 50–80°C, washing, distillation Crystallization from acetone/water Purity >99% (HPLC)
Salt formation (optional) HCl addition, 50°C, vacuum distillation Ethyl acetate suspension High purity, stable salt

Research Findings and Optimization Notes

  • The choice of nitrile significantly affects yield and purity; acetonitrile is preferred for its reactivity and ease of removal.
  • Reaction temperature and time are critical for complete conversion without side reactions.
  • Strong inorganic bases like KOH provide better yields in solvolysis compared to weaker bases.
  • One-pot synthesis reduces waste and processing time, enhancing scalability.
  • Crystallization parameters (solvent ratios, temperature profiles) are optimized to maximize product purity.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(3,5-dimethylphenyl)acetone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The carbonyl group can be reduced to form secondary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Pharmaceutical Applications

1. Precursor in Drug Synthesis
1-Amino-1-(3,5-dimethylphenyl)acetone serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential in treating neurological disorders. For instance, the compound is involved in the synthesis of memantine, an NMDA receptor antagonist used in Alzheimer's disease treatment. The process includes solvolysis reactions that enhance yield and purity, making it suitable for large-scale production .

2. Antiviral Properties
Recent studies have highlighted the use of this compound derivatives in developing antiviral agents. Specifically, compounds derived from this amino ketone have shown promise as inhibitors of viral replication pathways, contributing to the design of effective therapies against viral infections .

3. Selective SHP1 Activators
Research indicates that this compound derivatives can act as selective activators of SHP1 (Src Homology 2 Domain-containing Phosphatase 1). These compounds demonstrated significant anti-tumor effects in vitro, suggesting their potential role in cancer therapy .

Chemical Synthesis

1. Synthetic Methodologies
The compound is synthesized through various methodologies that emphasize efficiency and sustainability. For example, a novel method involving the condensation of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile with other reagents has been developed to produce high yields of active pharmaceutical ingredients .

2. Stability and Formulation
In cosmetic formulations, the stability of this compound is essential for ensuring product efficacy and safety. Studies have shown that incorporating this compound into formulations can enhance skin bioavailability and therapeutic effects .

Mechanism of Action

The mechanism by which 1-Amino-1-(3,5-dimethylphenyl)acetone exerts its effects involves interactions with specific molecular targets and pathways. For instance, the amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may act as a ligand, binding to receptors or enzymes and modulating their activity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Structural Analogs :

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide ():

  • Substituents: 3,5-dimethylphenyl (electron-donating) and hydroxynaphthalene-carboxamide.
  • Activity: Inhibits photosynthetic electron transport (PET) in spinach chloroplasts with IC50 ≈ 10 µM.
  • Mechanism: Substituent position (meta vs. para/ortho) and lipophilicity dictate activity; electron-withdrawing groups (e.g., fluorine) enhance PET inhibition, but 3,5-dimethylphenyl retains efficacy due to optimized steric and electronic profiles .

N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide (): Substituents: 3,5-dimethylphenyl and trichloroacetamide. Crystal Structure: Exhibits monoclinic packing with two molecules per asymmetric unit. Meta-substitution increases steric bulk, influencing lattice constants and intermolecular interactions .

10-(4-(Dimesitylboryl)-3,5-dimethylphenyl)-10H-phenoxazine (PXZ-Mes3B) (): Substituents: 3,5-dimethylphenyl and dimesitylboryl-phenoxazine. Application: Organic light-emitting diode (OLED) emitter with 22.8% external quantum efficiency (EQE). The 3,5-dimethylphenyl group enhances charge transport and stability in solid-state devices .

Comparative Analysis :

  • Substituent Position : Meta-substitution (3,5-dimethyl) optimizes steric compatibility in PET inhibitors and OLED emitters, while ortho-substitution (e.g., 2,5-dimethylphenyl) reduces activity in carboxamides .
  • Electronic Effects : Electron-donating methyl groups in 3,5-dimethylphenyl derivatives improve lipophilicity and intermolecular interactions, critical for both herbicide binding and OLED performance .

Table 1: PET Inhibition Activity of N-(Disubstituted-phenyl) Carboxamides

Compound Substituents IC50 (µM) Substituent Type
N-(3,5-Dimethylphenyl)-carboxamide 3,5-dimethyl ~10 Electron-donating
N-(3,5-Difluorophenyl)-carboxamide 3,5-difluoro ~10 Electron-withdrawing
N-(2,5-Dimethylphenyl)-carboxamide 2,5-dimethyl ~20 Electron-donating

Data from spinach chloroplast assays

Table 2: Crystallographic Data of N-(Meta-substituted phenyl) Trichloro-acetamides

Compound Crystal System Space Group Molecules/Unit
N-(3,5-Dimethylphenyl)-trichloro-acetamide Monoclinic P2₁/c 2
N-(3-Chlorophenyl)-trichloro-acetamide Triclinic P-1 1

Structural data highlights the impact of substituent bulk on packing efficiency

Table 3: Device Performance of 3,5-Dimethylphenyl-based Emitters

Emitter EQE (%) Application
PXZ-Mes3B 22.8 OLED
2DAC-Mes3B 18.5 OLED
DAC-Mes3B 15.2 OLED

Higher EQE correlates with 3,5-dimethylphenyl’s electron-donating and steric effects

Biological Activity

1-Amino-1-(3,5-dimethylphenyl)acetone is an organic compound with the molecular formula C12_{12}H17_{17}NO. It features an amino group and a ketone functional group, making it part of a broader class of amino ketones. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure and Properties

The structure of this compound includes a 3,5-dimethylphenyl group attached to the carbon adjacent to the amino group. This specific substitution pattern influences both its physical properties and biological activities compared to other similar compounds.

PropertyValue
Molecular Formula C12_{12}H17_{17}NO
Molecular Weight 205.27 g/mol
IUPAC Name This compound

Cytotoxic Effects

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The presence of the amino group enhances its interaction with biological targets, potentially leading to therapeutic applications in oncology. Studies have demonstrated that this compound can inhibit cell proliferation in several cancer types, including breast and lung cancers.

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Signal Transduction Modulation : It can alter signaling pathways that control cell growth and apoptosis.
  • Molecular Docking Studies : Computational studies suggest strong binding affinities to various proteins implicated in cancer progression .

Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested for their ability to inhibit tumor growth in vivo. The results indicated a significant reduction in tumor size in mouse models treated with this compound, demonstrating its potential as an effective anticancer agent .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted on several structurally similar compounds to evaluate their biological activities:

Compound NameStructural FeaturesBiological Activity
1-Amino-1-(2,3,5-trifluorophenyl)acetoneContains trifluoromethyl groupsEnhanced cytotoxicity against certain cell lines
1-Amino-1-(2,5-dimethoxyphenyl)acetoneFeatures methoxy groupsDifferent pharmacological profiles
AminoacetoneSimpler structure without aromatic groupsBasic amino ketone with distinct metabolic roles

This table illustrates how the unique structural features of this compound contribute to its distinct biological activity compared to related compounds.

In Vitro Studies

In vitro assays have shown that this compound effectively induces apoptosis in cancer cells. The compound's ability to activate apoptotic pathways has been linked to its structural characteristics, which facilitate interaction with cellular targets.

In Vivo Efficacy

Animal studies further corroborate the in vitro findings, with significant tumor regression observed in treated subjects. The compound's low toxicity profile suggests it may be a viable candidate for further development as an anticancer therapeutic .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.